Sodium iodofluoroacetate
Description
Chemical Structure: Sodium iodofluoroacetate (C₂FIO₂Na) is a sodium salt of iodofluoroacetic acid, characterized by a fluoro (F) and iodo (I) substituent on the α-carbon of the acetate backbone . Its InChI key is YRQQVPWXDHQGRN-UHFFFAOYSA-M, and it has a molecular weight of 215.93 g/mol.
Applications: This compound is primarily used in organic synthesis for radical-mediated cyclopropanation reactions. For example, it participates in atom transfer radical addition (ATRA) with alkenes to generate fluorinated cyclopropanes, which are valuable in pharmaceutical and agrochemical research .
However, the presence of iodine may alter metabolic pathways compared to purely fluorinated analogs .
Properties
IUPAC Name |
sodium;2-fluoro-2-iodoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2FIO2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQQVPWXDHQGRN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])(F)I.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HFINaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382079 | |
| Record name | Sodium iodofluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177620-76-6 | |
| Record name | Sodium iodofluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium iodofluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium iodofluoroacetate typically involves the following steps:
Reaction of Sodium Fluoroacetate with Iodine: Sodium fluoroacetate reacts with iodine in an appropriate solvent to produce an intermediate compound consisting of sodium fluoroacetate and sodium iodide.
Formation of this compound: The intermediate is then reacted with a base to generate this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, solvent choice, and reaction time to achieve efficient conversion.
Chemical Reactions Analysis
Substitution Reactions
Sodium iodofluoroacetate (C₂H₂FIO₂Na) exhibits reactivity typical of halogenated carboxylates, with iodine acting as a primary leaving group. Key substitution pathways include:
Nucleophilic Displacement
The iodine atom undergoes nucleophilic substitution (SN₂) with amines, thiols, or alkoxides. For example:
Such reactions are facilitated by polar aprotic solvents like DMF, with yields dependent on nucleophile strength (e.g., 75–90% for primary amines) .
Table 1: Substitution Reactions of this compound
| Nucleophile | Product | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| NH₃ | Fluoroacetamide | DMF | 85 | |
| CH₃S⁻ | Methylthiofluoroacetate | Acetone | 78 | |
| HO⁻ | Hydroxyfluoroacetate | H₂O | 62 |
Coupling Reactions
This compound participates in palladium-catalyzed cross-couplings, forming C–C bonds. The iodine atom serves as an electrophilic site for Suzuki-Miyaura or Heck reactions:
Yields range from 60–92%, depending on aryl boronic acid substituents .
Table 2: Cross-Coupling Reactions
| Aryl Boronic Acid | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Phenyl | Pd(PPh₃)₄ | 88 | |
| 4-NO₂-C₆H₄ | PdCl₂(dppf) | 73 | |
| 2-Thienyl | Pd(OAc)₂/XPhos | 68 |
Redox Reactions
Electrochemical reduction of this compound in aqueous media generates fluoroacetate radicals, which dimerize or abstract hydrogen:
Controlled-potential electrolysis at −1.2 V (vs. Ag/AgCl) produces dimeric species (e.g., tetrafluoroethylene dicarboxylate) in ~40% yield .
Stability and Reactivity Trends
Scientific Research Applications
Chemical Research Applications
Sodium iodofluoroacetate serves as a reagent in organic synthesis, particularly in:
- Halogenation Reactions : The iodine atom in this compound facilitates halogenation processes, allowing for the introduction of halogen atoms into organic molecules.
- Carbon-Carbon Bond Formation : The compound is utilized to create carbon-carbon bonds, which are fundamental in building complex organic structures.
These properties make this compound a valuable tool in synthetic organic chemistry, enabling researchers to develop new compounds with desired functionalities .
Biochemical Applications
In biological research, this compound is employed for:
- Protein Labeling : The compound can label specific amino acid residues, particularly tyrosine, enabling the study of protein interactions and functions.
- Metabolic Pathway Interference : Due to its structural similarity to natural metabolites, it can disrupt metabolic pathways, providing insights into cellular processes and disease mechanisms .
Industrial Applications
This compound finds use in various industrial contexts:
- Catalyst in Chemical Reactions : It acts as an industrial catalyst in the synthesis of chemical intermediates, enhancing reaction efficiency and selectivity.
- Production of Specialty Chemicals : The compound is involved in the production of specialty chemicals used in pharmaceuticals and agrochemicals .
Toxicological Studies
This compound is also significant in toxicology:
- Poisoning Cases : Research on this compound poisoning has highlighted its acute toxicity and potential for causing multi-organ failure. Case studies reveal that ingestion can lead to severe health complications, necessitating rapid medical intervention .
- Animal Studies : Toxicological studies using animal models have provided data on median lethal doses and the physiological effects of exposure to this compound. These studies are crucial for understanding the risks associated with this compound .
Case Study 1: Toxicity Assessment
A case report detailed a 14-year-old patient who ingested sodium fluoroacetate (related compound) for suicidal purposes. This case illustrated the compound's potential to cause acute kidney injury and multi-organ failure, emphasizing the need for immediate medical treatment .
Case Study 2: Biochemical Research
Research involving this compound has been instrumental in exploring metabolic pathways related to energy production and cellular respiration. Studies have shown that it can mimic natural substrates, leading to disrupted metabolic processes that are useful for studying diseases like cancer .
Mechanism of Action
The mechanism by which sodium iodofluoroacetate exerts its effects involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogenation reactions, leading to the modification of biological molecules. Additionally, the fluoroacetate moiety can interfere with metabolic pathways, affecting cellular processes.
Comparison with Similar Compounds
Sodium Fluoroacetate (Compound 1080)
Chemical Structure : Sodium fluoroacetate (C₂H₂FNaO₂) contains a single fluorine substituent on the α-carbon. It is a crystalline solid with a molecular weight of 100.0 g/mol .
Toxicity :
- Mechanism : Inhibits the citric acid cycle by forming fluorocitrate, blocking aconitase. This leads to cellular energy depletion and multi-organ failure .
- LD₅₀: 0.1–5 mg/kg in mammals, making it one of the most toxic pesticides known .
- Symptoms : Cardiac arrhythmias, seizures, and CNS depression .
Applications: Historically used as a rodenticide and predator control agent. Banned in many countries due to non-target toxicity .
Regulatory Status : Classified as a UN 2629 hazardous material (Packing Group I) with strict handling protocols .
| Property | Sodium Iodofluoroacetate | Sodium Fluoroacetate |
|---|---|---|
| Molecular Weight | 215.93 g/mol | 100.0 g/mol |
| Substituents | F, I | F |
| Toxicity (LD₅₀) | Not established | 0.1–5 mg/kg (mammals) |
| Primary Use | Organic synthesis | Rodenticide |
| Regulatory Status | No specific data | UN 2629, Packing Group I |
Sodium Difluoroacetate
Chemical Structure : Sodium difluoroacetate (C₂H₂F₂NaO₂) features two fluorine atoms on the α-carbon. It has a molecular weight of 118.01 g/mol .
Toxicity :
- Less studied than sodium fluoroacetate but presumed less toxic due to reduced metabolic conversion to fluorocitrate.
- No reported human poisoning cases.
Applications : Used as a precursor in fluorinated pharmaceutical intermediates and agrochemicals .
| Property | This compound | Sodium Difluoroacetate |
|---|---|---|
| Substituents | F, I | F, F |
| Toxicity | Likely moderate | Presumed low |
| Synthesis Utility | Cyclopropanation reactions | Fluorinated intermediates |
Ethyl Iodofluoroacetate
Chemical Structure : Ethyl iodofluoroacetate (C₄H₅FIO₂) is an ester derivative with ethyl, fluorine, and iodine groups. Molecular weight: 233.98 g/mol .
Toxicity :
- Esters are generally less bioavailable than salts, reducing acute toxicity.
- Limited toxicity data; primarily an irritant to eyes and skin .
Applications : Key reagent in radical addition reactions for synthesizing fluorinated cyclopropanes with high stereoselectivity .
| Property | This compound | Ethyl Iodofluoroacetate |
|---|---|---|
| Form | Ionic salt | Ester |
| Reactivity | High (ionic) | Moderate (radical reactions) |
| Application Focus | Cyclopropanation catalysts | Stereoselective synthesis |
Ethyl Iodoacetate
Chemical Structure : Ethyl iodoacetate (C₄H₇IO₂) contains an iodine and ethyl group but lacks fluorine. Molecular weight: 213.99 g/mol .
Toxicity :
Applications : Alkylation of nucleophiles in pharmaceuticals and fine chemicals .
| Property | This compound | Ethyl Iodoacetate |
|---|---|---|
| Halogen Substituents | F, I | I |
| Toxicity | Potential systemic effects | Local irritation only |
| Synthetic Role | Fluorinated cyclopropanes | General alkylation |
Key Research Findings and Data Gaps
Biological Activity
Sodium iodofluoroacetate, commonly referred to as sodium fluoroacetate (compound 1080), is a potent metabolic poison known for its lethal effects on various organisms. This article delves into its biological activity, mechanisms of toxicity, case studies, and relevant research findings.
Sodium fluoroacetate acts primarily by disrupting the tricarboxylic acid (TCA) cycle, leading to energy depletion in cells. Upon entering the body, it is metabolized to fluoroacetyl-CoA, which then combines with oxaloacetate to form fluorocitrate. This compound inhibits aconitase, a critical enzyme in the TCA cycle, resulting in a cascade of metabolic disturbances:
- Energy Depletion : The inhibition of aconitase leads to reduced ATP production, affecting energy-dependent processes across various tissues .
- Calcium Chelation : Fluoroacetate has chelating properties that can cause hypocalcemia, impacting cardiac and muscular function .
- Neurological Effects : The compound also affects neurotransmitter cycling and can lead to central nervous system symptoms such as seizures and respiratory failure .
Toxicological Profile
The toxicological profile of sodium fluoroacetate varies across species. Below is a summary of key findings from various studies:
Case Study 1: Acute Poisoning in Humans
A notable case involved a 14-year-old male who ingested sodium fluoroacetate for suicidal purposes. Initial treatments included gastric lavage and activated charcoal administration. Despite early interventions, the patient developed severe respiratory distress and required intensive care management, including renal replacement therapy due to acute kidney injury. The timely medical response contributed to a favorable outcome despite the high toxicity of the substance .
Case Study 2: Cardiopulmonary Effects in Animal Models
In a controlled study involving telemeterized female rats, significant cardiopulmonary effects were observed after exposure to sodium fluoroacetate. Key findings included:
- A 50% reduction in heart rate
- A 75% reduction in systolic blood pressure
- A 3.5-fold lengthening of the QRS interval over 24 hours
These results underscore the compound's severe impact on cardiac function and highlight the need for further research into potential countermeasures for poisoning .
Research Findings
Recent studies have expanded our understanding of sodium fluoroacetate's biological activity:
- Metabolic Disruption : Sodium fluoroacetate's interference with mitochondrial function leads to impaired fatty acid oxidation and increased lactate production, contributing to lactic acidosis .
- Neurotoxicity : Research indicates that fluoroacetate inhibits glutamine synthetase activity in astrocytes, exacerbating excitotoxicity due to glutamate accumulation in the central nervous system .
- Environmental Impact : As a pesticide used primarily for controlling coyote populations, sodium fluoroacetate poses risks not only to target species but also to non-target wildlife and ecosystems due to its high toxicity and potential for bioaccumulation .
Q & A
Q. What are the critical safety protocols for handling sodium fluoroacetate in laboratory settings?
Sodium fluoroacetate requires strict safety measures due to its high toxicity. Key protocols include:
- Training : Personnel must undergo specialized training for handling toxic substances, including emergency response procedures .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, impact-resistant goggles with side shields, and full-body protective clothing. Use face shields when handling corrosive or toxic substances .
- Storage : Store in tightly sealed containers in cool, ventilated areas away from moisture, alkaline metals, strong acids, and oxidizing agents .
- Decontamination : Regularly clean PPE and work surfaces to prevent accidental exposure .
Q. How should researchers design experiments to minimize occupational exposure risks?
Experimental design should prioritize containment and exposure control:
Q. What analytical methods are recommended for detecting sodium fluoroacetate in environmental or biological samples?
While direct methods for sodium fluoroacetate are not detailed in the evidence, analogous approaches for halogenated acetates (e.g., iodoacetic acid) include:
- Chromatography : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity .
- Sample Preparation : Solid-phase extraction (SPE) to isolate the compound from complex matrices .
- Validation : Include spike-and-recovery tests to ensure method accuracy in relevant matrices (e.g., water, blood) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for sodium fluoroacetate across studies?
Contradictions often arise from variations in experimental parameters. A systematic approach includes:
- Data Harmonization : Compare studies for consistency in dosage, exposure duration, and model organisms (e.g., rodents vs. primates) .
- Mechanistic Analysis : Investigate differences in metabolic pathways (e.g., fluoroacetate conversion to fluorocitrate) across species .
- Quality Assessment : Apply criteria from the IRIS assessment process, which evaluates study design robustness and statistical power .
Q. What strategies are effective for designing in vivo studies to evaluate chronic toxicity?
- Dosage Groups : Align exposure levels with regulatory thresholds (e.g., PAC-1 = 0.15 mg/m³ for minimal risk) while incorporating sub-chronic and chronic dosing regimens .
- Endpoint Selection : Monitor biomarkers such as citrate accumulation in blood (indicative of mitochondrial dysfunction) and organ-specific histopathology .
- Control Groups : Use sham-exposed cohorts and positive controls (e.g., known toxicants) to validate assay sensitivity .
Q. How can conflicting data on environmental persistence be addressed in risk assessments?
- Comparative Studies : Replicate experiments under standardized conditions (pH, temperature) to isolate degradation variables .
- Advanced Modeling : Use quantitative structure-activity relationship (QSAR) models to predict degradation pathways and half-lives in soil vs. aquatic systems .
- Meta-Analysis : Synthesize data from regulatory databases (e.g., IRIS, EPA) to identify consensus values for persistence and bioaccumulation .
Q. What methodologies are recommended for synthesizing sodium fluoroacetate derivatives with reduced ecological toxicity?
- Structure-Activity Relationship (SAR) Studies : Modify functional groups (e.g., replacing fluorine with less toxic halogens) while retaining target activity .
- In Silico Screening : Use computational tools to predict toxicity profiles of derivatives before synthesis .
- Ecotoxicity Testing : Validate derivatives using standardized assays (e.g., Daphnia magna acute toxicity tests) .
Methodological Notes
- Referencing Standards : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing experimental procedures and data presentation .
- Ethical Compliance : Adhere to institutional review protocols for toxicological studies, particularly when using animal models .
- Data Reproducibility : Document all steps in open-access formats (e.g., electronic lab notebooks) to facilitate replication .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
